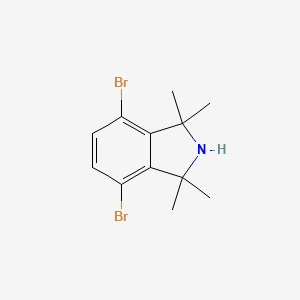
4,7-Dibromo-1,1,3,3-tetramethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-1,1,3,3-tetramethylisoindoline is an organic compound with the molecular formula C12H15Br2N. It is a derivative of isoindoline, characterized by the presence of two bromine atoms at the 4 and 7 positions and four methyl groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline typically involves the bromination of 1,1,3,3-tetramethylisoindoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Heck reaction, Suzuki-Miyaura coupling, and Stille coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands are used along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Substitution Reactions: Products include various substituted isoindolines depending on the nucleophile used.
Coupling Reactions: Products include arylated or alkenylated isoindolines, which can be further functionalized for various applications.
Scientific Research Applications
4,7-Dibromo-1,1,3,3-tetramethylisoindoline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline and its derivatives depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials with desirable optoelectronic characteristics .
Comparison with Similar Compounds
- 5,6-Dibromo-1,1,3,3-tetramethylisoindoline
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride
Comparison: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline is unique due to its specific substitution pattern and the presence of four methyl groups, which influence its reactivity and physical properties. Compared to other dibromo-substituted compounds, it offers distinct advantages in terms of stability and ease of functionalization .
Properties
Molecular Formula |
C12H15Br2N |
|---|---|
Molecular Weight |
333.06 g/mol |
IUPAC Name |
4,7-dibromo-1,1,3,3-tetramethyl-2H-isoindole |
InChI |
InChI=1S/C12H15Br2N/c1-11(2)9-7(13)5-6-8(14)10(9)12(3,4)15-11/h5-6,15H,1-4H3 |
InChI Key |
OFCBCMLQQYETQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2C(N1)(C)C)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


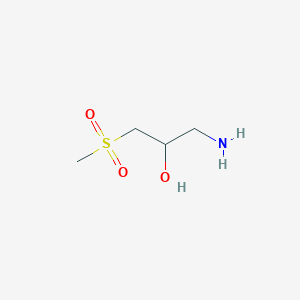
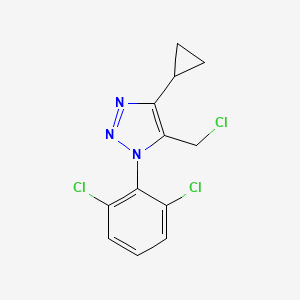
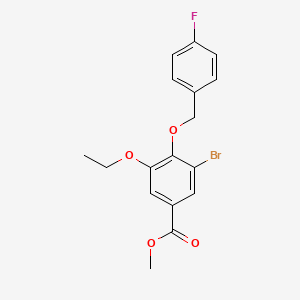
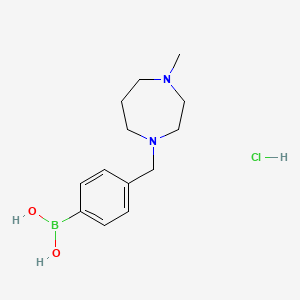
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)

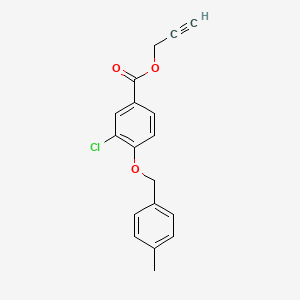

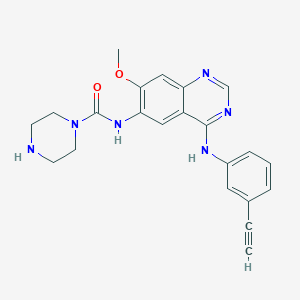
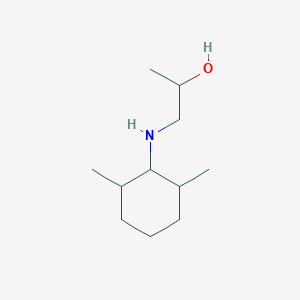
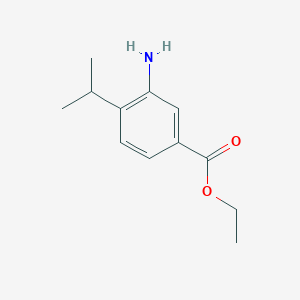
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
